molecular formula C5H2F3IN2O B15322180 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B15322180
M. Wt: 289.98 g/mol
InChI Key: AWRVKQITOPCLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is a halogenated imidazole derivative characterized by a trifluoromethyl group at the 1-position, an iodine atom at the 4-position, and a formyl group at the 5-position.

Properties

Molecular Formula

C5H2F3IN2O

Molecular Weight

289.98 g/mol

IUPAC Name

5-iodo-3-(trifluoromethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C5H2F3IN2O/c6-5(7,8)11-2-10-4(9)3(11)1-12/h1-2H

InChI Key

AWRVKQITOPCLLX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1C(F)(F)F)C=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the iodination of a pre-formed imidazole ring followed by the introduction of the trifluoromethyl group. The aldehyde functionality is then introduced through formylation reactions. Specific reaction conditions, such as the use of iodine and trifluoromethylating agents, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow chemistry techniques and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted imidazoles.

    Oxidation: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-methanol.

    Coupling: Biaryl or alkyne-substituted imidazoles.

Scientific Research Applications

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde largely depends on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde with key analogs based on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Effects and Reactivity

  • Iodine vs. Bromine/Chlorine : Compounds such as 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) and 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) () highlight the impact of halogen substitution. Iodine’s larger atomic radius and polarizability enhance van der Waals interactions and may improve binding affinity in biological targets compared to smaller halogens like chlorine or bromine .
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity at the aldehyde position. In contrast, 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) () features a methoxy group, which is electron-donating and may reduce electrophilicity.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde ~306.97* Not Reported I, CF₃, CHO
4-Methyl-1H-imidazole-5-carbaldehyde 110.11 165–166 CH₃, CHO
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 220.66 Not Reported Cl, Ph, CHO
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) 343.35 159–160 OCH₃, benzyl, indole

*Calculated based on formula C₅H₂F₃IN₂O.

  • Melting Points : Imidazole derivatives with bulky substituents (e.g., iodine, benzyl groups) typically exhibit higher melting points (>200°C in compounds 8–10), while methoxy-substituted analogs like compound 11 show lower melting points (159–160°C) due to reduced intermolecular forces .
  • Solubility : The trifluoromethyl group and iodine atom likely reduce aqueous solubility compared to methoxy or methyl analogs, aligning with trends observed in halogenated pharmaceuticals .

Key Research Insights

  • Biological Activity : Iodine-containing imidazoles (e.g., compound 8–10 in ) are explored for antimicrobial and anticancer applications due to halogen-mediated interactions with biomolecules .
  • Stability: The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, as seen in ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate () .

Data Table: Similar Compounds and Their Properties

Compound (CAS RN) Similarity Score* Key Differences vs. Target Compound
4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde (1367976-87-1) 0.80 Methyl at 4-position instead of iodine
2-Methyl-4-(trifluoromethyl)-1H-imidazole (33468-67-6) 0.89 Lacks aldehyde group; methyl at 2-position
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid (915230-46-5) 0.85 Carboxylic acid at 2-position instead of CHO

*Similarity scores from based on structural alignment.

Q & A

Q. What synthetic strategies are recommended for preparing 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde?

Methodological Answer: Synthesis of this compound typically involves:

Imidazole Ring Formation : Condensation reactions using glyoxal or formaldehyde with ammonia/amines under acidic conditions (adapted from analogous imidazole syntheses) .

Functionalization :

  • Trifluoromethyl Introduction : Electrophilic substitution or radical trifluoromethylation using reagents like Togni’s reagent.
  • Iodination : Directed ortho-iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH .

Carbaldehyde Installation : Oxidation of a hydroxymethyl precursor (e.g., using MnO₂ or Swern oxidation) .

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons and carbons adjacent to electronegative groups (e.g., trifluoromethyl, iodine). The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C–I vibration (~500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (iodine’s distinct isotopic signature) .

Data Validation : Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde?

Methodological Answer:

  • Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water) to obtain single crystals.
  • Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution data.
  • Refinement : Use SHELXL (via Olex2 interface) for structure solution. Key parameters:
    • Bond Lengths/Angles : Validate against standard values (e.g., C–I: ~2.10 Å; C=O: ~1.21 Å) .
    • Intermolecular Interactions : Analyze hydrogen bonds (e.g., C–H⋯O, C–I⋯π) using Mercury software .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate:
    • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., iodine for SN2 substitution) .
    • Activation Energy : Compare pathways for iodide displacement (e.g., using pyridine as a nucleophile).
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) to predict pharmacodynamic properties .

Key Insight : The trifluoromethyl group’s electron-withdrawing effect enhances iodine’s leaving-group ability .

Q. How should researchers address contradictions between experimental and computational data?

Methodological Answer:

Cross-Validation :

  • Compare crystallographic bond lengths with DFT-optimized structures (tolerance: ±0.05 Å).
  • Reconcile NMR shifts with solvent effects (e.g., DMSO vs. chloroform) .

Error Analysis :

  • For crystallography, check residual electron density maps for disorder or solvent effects .
  • For DFT, adjust basis sets (e.g., add polarization/diffusion functions) .

Case Study : Discrepancies in C–I bond lengths may arise from crystal packing forces vs. gas-phase calculations .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing .
  • Storage : Keep in amber vials at –20°C to prevent aldehyde oxidation .
  • Disposal : Neutralize with sodium bicarbonate before incineration (follow EPA guidelines) .

Q. How can researchers optimize the introduction of the trifluoromethyl group during synthesis?

Methodological Answer:

  • Reagent Selection : Use Umemoto’s reagent for regioselective trifluoromethylation at the imidazole 1-position .
  • Solvent Optimization : Conduct reactions in DMF or acetonitrile to stabilize intermediates.
  • Temperature Control : Maintain –10°C to prevent side reactions (e.g., over-alkylation) .

Q. Yield Data :

ReagentSolventYield (%)
Togni’s ReagentDMF62
Umemoto’s ReagentCH₃CN78

Q. What biological assays are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
  • CYP450 Binding : Perform UV-Vis spectroscopy to monitor heme perturbation.
  • Cell Viability : Test against cancer cell lines (e.g., HeLa) via MTT assay .

Key Finding : Imidazole derivatives often show sub-micromolar IC₅₀ against kinases due to metal coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.